Indoline
Overview
Description
Indoline, also known as 2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound with the chemical formula C₈H₉N. It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, forming a bicyclic structure. This compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties. It is chemically named benzopyrrolidine. The compound is based on the indole structure, but the 2-3 bond is saturated . This compound is a clear, colorless liquid at room temperature and is known for its stability and low solubility in water .
Mechanism of Action
Target of Action
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The this compound structure exists in a huge number of natural products and drugs . This compound and its derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of this compound and its derivatives involves interactions with these target receptors. The benzene ring of this compound can interact with the amino acid residues of proteins in a hydrophobic manner, while the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can lead to changes in the function or activity of the target proteins, resulting in various biological effects.
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives involve their absorption, distribution, metabolism, and excretion (ADME). The aromatic heterocyclic ring of this compound can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This can impact the bioavailability of this compound and its derivatives, influencing their therapeutic effects.
Result of Action
This compound and its derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s interactions with its targets and its effects on various biochemical pathways.
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of specific enzymes can all impact the action, efficacy, and stability of this compound and its derivatives. Furthermore, the gut microbiota plays a crucial role in the metabolism of this compound from tryptophan, highlighting the importance of the biological environment in the action of this compound .
Biochemical Analysis
Biochemical Properties
Indoline and its derivatives have been found to exhibit potent antioxidant and anti-inflammatory activities . These properties are believed to be due to the ability of this compound to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been shown to exert significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound and its derivatives have been observed to show changes in their effects over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline can be synthesized through several methods:
Reduction from Indole: this compound can be prepared by the reduction of indole using zinc and 85% phosphoric acid.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the this compound structure.
Catalytic Synthesis: Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates is another efficient method.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of indole derivatives under controlled conditions. The use of palladium or platinum catalysts is common in these processes to ensure high yields and purity .
Chemical Reactions Analysis
Indoline undergoes various chemical reactions, including:
Reduction: this compound can be reduced to tetrahydrothis compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Indole.
Reduction: Tetrahydrothis compound.
Substitution: N-alkyl or N-acyl this compound derivatives.
Scientific Research Applications
Indoline and its derivatives have significant applications in various fields:
Comparison with Similar Compounds
Indoline is structurally similar to other nitrogen-containing heterocycles such as:
Indole: Indole has a similar bicyclic structure but with an unsaturated 2-3 bond.
Isothis compound: Isothis compound has a similar structure but with a different arrangement of the nitrogen atom.
Oxindole: Oxindole has an additional carbonyl group at the 2-position.
Uniqueness of this compound: this compound’s unique saturated 2-3 bond and its ability to undergo various chemical transformations make it a versatile compound in synthetic chemistry. Its derivatives exhibit a wide range of biological activities, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGFVYQRIESJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052133 | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Alfa Aesar MSDS] | |
Record name | Indoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14881 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-15-1 | |
Record name | Indoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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